rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide
Overview
Description
JNJ 303 is an 11-beta hydroxysteroid dehydrogenase (11β-HSD1) inhibitor.
JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.
Scientific Research Applications
Polyurea Microcapsules Preparation
A study discusses the preparation of polyurea microcapsules through interfacial polymerization, utilizing compounds similar to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide. These microcapsules exhibit potential for controlled release applications in agriculture, such as pesticides, due to their high encapsulation efficiency and slow-release behavior, indicating their usefulness in delivering agricultural chemicals efficiently (Fuqiang Yu et al., 2021).
A3 Adenosine Receptor Agonists
Another research outlines the synthesis and evaluation of compounds with structures related to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, showing significant affinity towards the A3 adenosine receptor. These compounds, especially those with small alkyl groups in the sulfonamido nucleus, exhibit potential as therapeutic agents due to their selective affinity, indicating their importance in medical research and drug development (P. Baraldi et al., 2004).
Anti-inflammatory Agents
A series of novel compounds incorporating the adamantane structure, akin to the one in rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, were synthesized and evaluated for their anti-inflammatory activities. Some of these compounds demonstrated excellent and promising activities, highlighting their potential in developing new anti-inflammatory drugs (U. Kalita et al., 2015).
Imaging Carbonic Anhydrase IX Expression
Research on technetium(I) and rhenium(I) tricarbonyl complexes, incorporating structures similar to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, explored their use in imaging carbonic anhydrase IX expression, a marker for hypoxic tumors. These complexes, especially the Re sulfonamides, showed promising affinity and selectivity for the carbonic anhydrase IX isoform, indicating their potential application in diagnosing and monitoring cancer progression (Misaki Nakai et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGIRCJRKSAODN-DJASPMHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468834 | |
Record name | JNJ 303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide | |
CAS RN |
878489-28-2 | |
Record name | JNJ 303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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